Product packaging for Dye 993(Cat. No.:)

Dye 993

Cat. No.: B1191687
M. Wt: 679.7
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Synthetic and Natural Dyes in Contemporary Research

The history of dyes spans millennia, beginning with natural pigments derived from plants, animals, and minerals. The advent of synthetic dyes in the mid-19th century revolutionized the textile industry and paved the way for the development of a myriad of chromophores with properties unattainable with natural sources. Contemporary research continues this evolutionary trajectory, focusing on synthetic dyes designed for high specificity, sensitivity, and performance in sophisticated scientific techniques. Cyanine (B1664457) dyes, a class of synthetic dyes characterized by a polymethine bridge linking two nitrogen-containing heterocyclic rings, represent a significant advancement in this evolution. Dye 993 is identified as a substituted unsymmetrical cyanine dye bio-fount.com, positioning it within this lineage of modern synthetic chromophores developed for specific research applications, particularly in the detection of biomolecules.

Interdisciplinary Significance of Organic Chromophores in Materials Science and Photophysics

Organic chromophores are of immense interdisciplinary significance, particularly in materials science and photophysics, due to their ability to absorb and emit light. Their electronic structures dictate their optical properties, making them essential components in areas such as organic electronics, solar cells, and fluorescent probes. In photophysics, organic dyes are studied for their light-matter interactions, including absorption, fluorescence, energy transfer, and photobleaching. This compound, as a fluorescent organic chromophore, finds its significance in research requiring the detection of specific biological targets through fluorescence. Its utility in the detection of DNA in electrophoretic gels highlights its application at the intersection of materials science (the gel matrix) and photophysics (fluorescence detection) bio-fount.com. The ability of such dyes to form fluorescent complexes with nucleic acids is fundamental to their application in analyzing a wide range of materials, including biological and environmental samples.

Theoretical Frameworks for Understanding Dye Functionality

The functionality of organic dyes, including their color, absorption/emission spectra, and interaction with other molecules, is understood through various theoretical frameworks. These include principles of quantum mechanics describing electronic transitions, molecular orbital theory explaining conjugation and electron distribution, and theories of intermolecular interactions governing binding events. For fluorescent dyes like this compound, theoretical models help predict and explain their fluorescence quantum yield, lifetime, and how their interaction with targets like DNA affects these properties. The design of substituted cyanine dyes with selected permeability and binding affinity, such as this compound, is guided by an understanding of how structural modifications influence these theoretical parameters and, consequently, the dye's performance as a nucleic acid stain.

Overview of Advanced Research Trajectories in Dye Science

Advanced research in dye science is focused on developing dyes with enhanced sensitivity, selectivity, and functionality for emerging applications. This includes the creation of environment-sensitive dyes, probes for live-cell imaging, dyes for super-resolution microscopy, and chromophores for advanced materials. Research trajectories involving dyes like this compound are situated within the broader effort to develop highly effective and specific probes for biomolecules. The development of substituted unsymmetrical cyanine dyes with selected permeability, useful for detecting nucleic acids in various media and potentially for applications like cell sorting, exemplifies an advanced research trajectory aimed at improving analytical techniques in life sciences and environmental monitoring. The study of their interactions with different types of nucleic acids, as demonstrated by the relative fluorescence intensity data, represents ongoing research to understand and optimize their specificity and sensitivity.

Detailed Research Findings: Interaction of this compound with Nucleic Acids

Research has investigated the interaction of this compound with various types of nucleic acids, assessing the relative fluorescence intensity upon binding. The following table presents data on the relative fluorescence intensity of this compound when bound to different nucleic acid substrates compared to its fluorescence in the absence of nucleic acid, based on reported findings.

Nucleic Acid SubstrateRelative Fluorescence Intensity (Arbitrary Units)
ds DNA0.68
poly dA/poly dT0.68
poly dG/poly dC0.59
poly dA0.062
poly dT0.054
poly dC0.003

Note: Data is representative of relative fluorescence intensity and specific experimental conditions may influence absolute values.

This data illustrates that this compound exhibits significantly higher fluorescence intensity when bound to double-stranded DNA (ds DNA) and certain synthetic double-stranded polynucleotides (poly dA/poly dT, poly dG/poly dC) compared to single-stranded polynucleotides (poly dA, poly dT, poly dC). This property underscores its utility as a stain for double-stranded DNA in applications like gel electrophoresis bio-fount.com.

The chemical formula of this compound is C34H42IN5S, and its molecular weight is 679.7. It is typically available as a solid with high purity (>98%) for laboratory use bio-fount.com.

Properties

Molecular Formula

C34H42IN5S

Molecular Weight

679.7

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of Dye Compounds

Strategic Design Principles for Tailored Dye Structures

The design of cyanine (B1664457) dyes with specific properties relies on a deep understanding of structure-property relationships. By strategically modifying the molecular structure, it is possible to fine-tune their electronic and photophysical characteristics.

The incorporation of specific functional groups into the cyanine scaffold is a powerful strategy to modulate their properties. crimsonpublishers.com For instance, the introduction of electron-donating and electron-withdrawing groups can be used to fine-tune the absorption and emission spectra of the dyes. nih.gov This approach allows for the development of dyes with specific colors, extending their applicability in areas such as bioimaging and sensor technology. nih.govnih.gov

Furthermore, the introduction of functional groups can also be used to enhance the solubility and stability of the dyes, as well as to provide sites for conjugation to other molecules, such as proteins and nucleic acids. crimsonpublishers.comrsc.org For example, the incorporation of carboxylic acid, azide, or alkyne groups allows for the covalent attachment of the dyes to biomolecules, enabling their use as fluorescent probes. rsc.orgnih.gov

A modular approach to the synthesis of cyanine dyes, where functional groups are introduced in the final steps of the synthesis, is often preferred to avoid their degradation during the harsh reaction conditions required for the formation of the cyanine core. nih.govacs.org This strategy allows for the preparation of a diverse range of functionalized dyes from a common intermediate. nih.govacs.org

Table 1: Examples of Functional Group Incorporation and their Effects on Cyanine Dye Properties

Functional Group Purpose Reference
Carboxylic Acid Provides a site for conjugation to biomolecules. nih.gov
Azide/Alkyne Enables bioorthogonal labeling via "click" chemistry. rsc.orgnih.gov
Methoxy/Trifluoromethyl Fine-tunes the absorption and emission spectra. nih.gov

The photophysical properties of cyanine dyes are intrinsically linked to the length and nature of their polymethine chain, which acts as the chromophore. crimsonpublishers.comnih.gov Extending the conjugation length of the polymethine chain by increasing the number of methine units leads to a red-shift in the absorption and emission spectra. crimsonpublishers.comresearchgate.net This principle is widely used to design near-infrared (NIR) emitting dyes, which are highly valuable for in vivo imaging applications due to the reduced autofluorescence and deeper tissue penetration of NIR light. crimsonpublishers.com

Besides extending the polymethine chain, the modification of the heterocyclic nuclei at the ends of the chromophore also plays a crucial role in determining the spectral properties of the dyes. nih.gov The use of different heterocycles, such as indolenine, benzothiazole (B30560), benzoxazole, and quinoline (B57606), allows for a fine-tuning of the absorption and emission wavelengths. nih.gov

Recent strategies have also focused on extending the conjugation of the heterocycles themselves, as a complementary approach to red-shifting the fluorescence emission of the dyes. researchgate.net This has led to the development of novel classes of NIR-II fluorescent agents with improved quantum yields and absorption coefficients. researchgate.net

Table 2: Effect of Polymethine Chain Length on the Absorption Maxima of Cyanine Dyes

Number of Methine Units (n) Dye Class Approximate Absorption Maxima (nm) Reference
1 Monomethine 480 - 515 researchgate.net
3 Trimethine ~ 550 crimsonpublishers.com
5 Pentamethine ~ 650 crimsonpublishers.com

Advanced Synthetic Routes

The synthesis of complex cyanine dyes often requires the use of advanced synthetic methodologies that allow for the selective formation of C-C and C-N bonds under mild conditions.

Palladium-catalyzed cross-coupling reactions, such as the Stille-Migita coupling, have emerged as powerful tools for the synthesis of complex organic molecules, including cyanine dyes. chem-station.comlibretexts.orgwikipedia.orgthermofisher.com The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. chem-station.comwikipedia.orgthermofisher.com

This reaction is particularly useful for the synthesis of cyanine dyes due to its tolerance of a wide variety of functional groups and the mild reaction conditions employed. chem-station.comthermofisher.com This allows for the introduction of complex substituents into the cyanine scaffold without the need for protecting groups. The chemoselectivity of the Stille coupling can be controlled by the choice of reaction conditions, allowing for the selective coupling at different positions of the dye molecule. nih.gov

The traditional synthesis of cyanine dyes often involves the condensation of two heterocyclic precursors with a polymethine-chain precursor under harsh conditions, such as high temperatures and the use of strong bases. nih.govacs.org These conditions can lead to the degradation of sensitive functional groups and the formation of side products. nih.govacs.org

To address these limitations, milder condensation techniques have been developed. These methods often rely on the use of activating agents and non-nucleophilic bases to promote the condensation reaction at lower temperatures. nih.gov For example, the use of activating agents such as HATU and HBTU has been shown to be effective for the synthesis of asymmetric cyanine dyes under mild conditions. nih.gov The optimization of the reaction conditions, including the choice of solvent and base, is crucial to achieve high yields and purity of the desired dye. nih.govacs.org

While not directly applicable to all cyanine dyes, the development of non-phosgene synthesis methods is an important area of research in dye chemistry, driven by the high toxicity of phosgene. For certain classes of dyes, alternative reagents and synthetic routes have been developed to avoid the use of this hazardous chemical. In the context of cyanine dye synthesis, the focus is on developing efficient and safe methods for the preparation of the key intermediates, such as the heterocyclic precursors and the polymethine-chain linkers, without resorting to highly toxic reagents.

Table of Compounds

Compound Name
Dimethylindole red (DIR)
Thiazole orange (TO)
Oxazole yellow (YO)
Malonaldehyde dianilide
Carboxy-indolium
Haloalkane
Azido-homoalanine
Propargyl ester
Heptamethine cyanine
Indotricarbocyanine
Flavylium polymethine
IR-1040
IR-1048
IR-1051
IR-1061
FD-1080
ICG
IRDye800CW
Hydrocyanine
Coumarin/cyanine hybrid
Norcyanine
4-bromophenyl triflate
(Ethenyl)tributyltin
Dinitro-dialkenylbenzenes
Pyrroloindoles
CyAM-5 alkyne

Based on the conducted research, it is not possible to generate an article on the chemical compound "Dye 993" that adheres to the specified outline. The search results did not yield any specific scientific literature regarding the synthetic methodologies, molecular engineering, or control over molecular conformation and stereoisomerism of a compound with this designation.

One supplier lists a product named "this compound," identifying it as 2-{[(4Z)-2-{bis[3-(dimethylamino)propyl]amino}-1-phenyl-1, 4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1, 3-benzothiazol-3-ium iodide, an unsymmetrical cyanine dye used for DNA detection in electrophoretic gels. However, no information was found in the public domain concerning the specific synthetic processes outlined in the request, such as microwave-assisted polymerization or modification, or detailed approaches to its symmetrical and asymmetrical architectures.

Other search results for "this compound" were unrelated, referring to a dye-fixing agent ("Nylofix-993"), a chemical with the CAS number 993-13-5 (Methylphosphonic acid), or commercial paint colors.

Without access to specific research findings on the synthesis and molecular engineering of "this compound," generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible. To do so would require speculation beyond the available information, which would not meet the required standard of scientific accuracy.

Advanced Spectroscopic and Physico Chemical Characterization

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its vibrational modes.

FT-IR spectroscopy is widely used to identify organic compounds by detecting characteristic functional group vibrations. The infrared spectrum of a molecule is a unique fingerprint that can be used for identification and structural analysis. Studies on various dyes and materials have shown characteristic absorption bands in the infrared region. For instance, FT-IR analysis of indigo (B80030) dye revealed bands corresponding to νC=O at 1626 cm⁻¹ and δNH at 1395 cm⁻¹ nih.gov. In natural dyes from dragon fruit, FT-IR showed C=O stretching vibrations around 1667 cm⁻¹ and O-H stretching vibrations around 3407 cm⁻¹ Current time information in NA.. Peaks around 993 cm⁻¹ have been observed in the FT-IR spectra of various materials, including ultramarine pigments attributed to Si-Al-O tetrahedra vibrations and in henna extract nih.govnih.gov.

While FT-IR is a standard technique for dye characterization, specific FT-IR spectral data for Dye 993 (C₃₄H₄₂IN₅S) were not found in the provided search results. Such analysis would typically reveal key functional groups present in its structure, such as C-H stretches, C=C stretches, C-N stretches, and potentially vibrations associated with the benzothiazole (B30560) and quinoline (B57606) ring systems, as well as the iodide counterion.

Raman spectroscopy complements FT-IR by probing different molecular vibrations and is particularly useful for studying the skeletal vibrations of molecules and conjugated systems common in dyes. SERS is a highly sensitive technique that utilizes the enhancement of Raman signals from molecules adsorbed onto nanostructured metal surfaces, making it suitable for detecting low concentrations of analytes and overcoming fluorescence interference that can hinder normal Raman spectroscopy of colored compounds. SERS has been successfully applied to identify dyes in various matrices, including historical textiles and felt-tip pens. For example, SERS analysis has been used to identify components in red lake pigments, with specific peaks attributed to compounds like alizarin (B75676) and purpurin (B114267) lake. A band at 993 cm⁻¹ has been noted in the SERS spectrum of purpurin lake.

Despite the power of Raman and SERS for dye characterization, specific Raman or SERS spectral data for this compound (C₃₄H₄₂IN₅S) were not present in the provided search results. Application of these techniques to this compound would be expected to yield a unique vibrational fingerprint, potentially enhanced by SERS, which could aid in its identification and study in various applications.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule, which are responsible for a dye's color and fluorescent properties.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a substance in the ultraviolet and visible regions of the spectrum. The absorption spectrum reveals the wavelengths of light that are absorbed and their intensities, providing insights into the electronic transitions (e.g., π-π, n-π) within the molecule. This is crucial for understanding a dye's color and its potential applications in areas like solar cells or as spectroscopic probes. UV-Vis spectroscopy is commonly used to determine the maximum absorbance wavelength (λmax) and to quantify dye concentrations based on the Lambert-Beer law. Studies on various dyes, such as indigo, acridinedione dyes, and food dyes, have utilized UV-Vis spectroscopy to characterize their absorption properties and study their interactions with solvents or other substances nih.gov.

Specific UV-Vis absorption data, such as the λmax, for this compound (C₃₄H₄₂IN₅S) were not found in the provided search results. Given that this compound is a cyanine (B1664457) dye sigmaaldrich.com, it is expected to exhibit strong absorption bands in the visible region of the spectrum, characteristic of the electronic transitions within its conjugated system.

Fluorescence emission spectroscopy involves exciting a molecule at a specific wavelength and measuring the wavelengths and intensities of the emitted light. This technique is vital for characterizing fluorescent dyes, which are widely used in biological imaging, sensing, and other applications. The fluorescence emission spectrum provides information about the excited state energy levels and the radiative decay pathways. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, indicating the ratio of emitted photons to absorbed photons. Studies on various fluorescent dyes have investigated their emission spectra and quantum yields in different environments. For example, studies on acridinedione dyes have examined fluorescence enhancement and decay patterns.

While this compound is described as useful in DNA detection in gels sigmaaldrich.com, which often utilizes fluorescent dyes, specific fluorescence emission spectra or quantum yield data for this compound (C₃₄H₄₂IN₅S) were not available in the provided search results. Characterizing the fluorescence properties of this compound would involve determining its excitation and emission maxima, assessing its fluorescence intensity, and measuring its quantum yield, potentially in different environments relevant to its application.

Time-resolved spectroscopic techniques, such as time-correlated single photon counting or transient absorption spectroscopy, are used to study the dynamics of excited states, including fluorescence lifetimes and energy transfer processes. These techniques provide crucial information about the rates of various photophysical and photochemical processes that occur after a molecule absorbs light. Understanding excited state dynamics is essential for optimizing the performance of dyes in applications like solar cells, where efficient charge separation is required, or in fluorescence-based techniques, where excited state lifetimes influence temporal resolution. Time-resolved studies have been conducted on various dyes to investigate processes such as electron transfer, energy transfer, and conformational changes in the excited state.

Specific time-resolved spectroscopic data, such as fluorescence lifetimes or transient absorption profiles, for this compound (C₃₄H₄₂IN₅S) were not found in the provided search results. Studies using these techniques on this compound would provide valuable insights into how quickly its excited state decays, whether through fluorescence, internal conversion, intersystem crossing, or other pathways, which is important for understanding its behavior in applications like DNA detection.

X-ray Diffraction (XRD) for Crystalline and Amorphous State Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure, chemical composition, and physical properties of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, information about the atomic and molecular structure can be obtained, including lattice parameters, crystal phases, and crystallite size. XRD can also distinguish between crystalline and amorphous states of a material. dntb.gov.uaiosrjournals.org

Based on the currently available search results, specific detailed research findings or data tables pertaining to the XRD characterization of this compound (DRAQ5, PubChem CID 9931492) were not found. While XRD is a standard technique for material characterization, its specific application and the resulting data for determining the crystalline or amorphous nature of this compound are not detailed in the provided sources.

Advanced Microscopy for Morphological Investigations

Advanced microscopy techniques provide crucial insights into the morphology, size, and structural details of chemical compounds and materials at high resolution.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials, including details at the nanoscale. TEM operates by transmitting a beam of electrons through a very thin sample and creating an image from the scattered electrons. This technique is particularly useful for examining the size, shape, crystallinity, and ultrastructure of nanoparticles and other materials. dntb.gov.uarevvity.com

A comprehensive search of the provided sources did not yield specific detailed research findings or TEM images demonstrating the morphological or structural characteristics of the this compound compound itself. While TEM is a standard tool for nanoparticle characterization, its specific application and the resulting data for this compound are not present in the provided information.

Confocal Imaging for Microstructural Analysis

Confocal microscopy is an optical imaging technique that provides high-resolution images of biological and material samples. It uses a spatial pinhole to block out-of-focus light, resulting in clearer images of thick specimens compared to conventional wide-field microscopy. Confocal microscopy is particularly useful for optical sectioning, allowing for the reconstruction of three-dimensional structures. When applied to fluorescent compounds like this compound (DRAQ5), it enables the visualization of their distribution and localization within samples. revvity.com

This compound, specifically as DRAQ5, is extensively utilized as a far-red fluorescent nuclear stain in confocal microscopy for imaging live and fixed cells and tissues. nih.govselectscience.netnih.govrevvity.comabcam.combiostatus.combiostatus.comnovusbio.combiolegend.combiostatus.combio-techne.combio-techne.comnih.gov Its properties, such as cell permeability, high affinity for double-stranded DNA, and far-red emission spectrum, make it suitable for nuclear counterstaining and multiplexing with other fluorophores. revvity.comabcam.combiostatus.combiostatus.comnovusbio.combiolegend.combiostatus.combio-techne.com Research highlights its utility in visualizing cell nuclei in various sample types, including tissue sections and cultured cells, for applications such as cell cycle analysis and assessment of nuclear morphology. selectscience.netnih.govresearchgate.netnih.gov Studies have demonstrated its effectiveness in digital staining of confocal micrographs and its compatibility with different fixatives and microscopy platforms. selectscience.netnih.govbiostatus.com

While specific quantitative data tables from confocal imaging experiments focused solely on the intrinsic microstructural analysis of the this compound compound itself are not available in the provided sources, the extensive documentation of its use as a fluorescent stain in confocal microscopy underscores its relevant optical properties and behavior within biological microenvironments.

Computational and Theoretical Investigations of Dye Chemistry

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and equilibrium geometries of dye molecules. nih.govmdpi.com By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. nih.gov This method is crucial for optimizing the ground-state geometry of dyes, which is the first step for subsequent calculations of excited-state properties. researchgate.net The choice of functional and basis set is critical and is often selected to best reproduce experimental results for similar classes of compounds. nih.govmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a dye's electronic behavior. youtube.com The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides a good approximation of the energy required for the first electronic excitation and influences the color of the dye. youtube.com

In typical donor-π-acceptor (D-π-A) styryl dyes, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting moiety. nih.govresearchgate.net This spatial separation is fundamental for intramolecular charge transfer upon photoexcitation. DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. For instance, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations were used to determine the HOMO and LUMO energies to understand its molecular interactions and chemical reactivity. materialsciencejournal.orgresearchgate.net

Table 1: Representative Frontier Orbital Energies Calculated by DFT (Note: The following table contains illustrative data from various studies on D-π-A dyes to demonstrate typical computational results.)

Dye SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference Study Focus
Pyran-based Dye (ACNPPC)-6.28-2.883.40Structural and Electronic Analysis materialsciencejournal.orgresearchgate.net
Triphenylamine-based Dye7-5.61-2.143.47Photovoltaic Applications mdpi.comresearchgate.net
EDOT-based Dye~ -4.9~ -2.4~ 2.5Dye-Sensitized Solar Cells researchgate.net

Efficient intramolecular charge transfer (ICT) from a donor to an acceptor unit upon photoexcitation is a key property for many functional dyes, particularly those used in solar cells and nonlinear optics. nih.govacs.org DFT calculations can characterize this process by analyzing the redistribution of electron density between the ground and excited states. acs.orgresearchgate.net Methods such as charge density difference analysis reveal how the electron density shifts from the donor region (HOMO) to the acceptor region (LUMO) during an electronic transition. acs.orgresearchgate.net This analysis helps in understanding how different molecular components, such as π-conjugated linkers, facilitate or hinder this charge separation, which is critical for device performance. acs.orgresearchgate.net The magnitude of the charge transfer can be correlated with important properties like the dipole moment change upon excitation and the nonlinear optical response of the molecule. beilstein-journals.org

DFT calculations are a powerful tool for predicting the vibrational (infrared and Raman) and electronic (UV-visible) spectra of dyes. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies and intensities of vibrational modes, which can be compared with experimental IR and Raman spectra to confirm molecular structures. mdpi.commdpi.com

Electronic spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT), which is an extension of DFT for excited states. researchgate.netresearchgate.net By calculating the vertical excitation energies from the optimized ground-state geometry, TD-DFT can predict the absorption maxima (λmax) of a dye. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional, with long-range corrected functionals often providing better results for charge-transfer excitations common in dyes. frontiersin.org These theoretical spectra are invaluable for interpreting experimental data and understanding how structural modifications tune the color and optical properties of a dye. frontiersin.orgrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excited States

TD-DFT is the most widely used quantum chemical method for studying the excited states of medium to large-sized molecules like dyes due to its computational efficiency and reasonable accuracy. mdpi.com It is used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption bands. mdpi.comacs.org

By optimizing the geometry of the first excited state, TD-DFT can also be used to predict fluorescence or emission spectra. researchgate.net The difference between the absorption and emission energies provides the Stokes shift, a critical parameter in fluorescent probes. TD-DFT calculations allow researchers to probe the nature of different excited states, distinguishing between localized excitations and charge-transfer states, which is crucial for applications in photovoltaics and optoelectronics. acs.orgnih.gov The method has been successfully applied to predict the optical properties of numerous classes of dyes, including styryl, coumarin, and triphenylamine-based systems. researchgate.netmdpi.com

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, van der Waals Forces)

The performance and properties of dyes are often influenced by their interactions with the surrounding environment, such as solvent molecules or other dye molecules (aggregation). Computational methods can be used to study these non-covalent intermolecular interactions, which include hydrogen bonding and van der Waals forces. researchgate.net For instance, by modeling a dye molecule within a cluster of explicit solvent molecules or using continuum solvation models, DFT can predict how the solvent polarity affects the dye's electronic structure and spectra. mdpi.com Understanding these interactions is critical for predicting solvatochromism (the change in color with solvent polarity) and for designing dyes that can function effectively in specific environments, such as binding to biological targets like DNA or membranes. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a theoretical technique used to interpret the electronic structure of a molecule in terms of localized bonds and lone pairs. youtube.commaterialsciencejournal.org It provides a detailed picture of the bonding and electronic delocalization within a dye molecule. NBO analysis is particularly useful for quantifying the effects of conjugation and hyperconjugation. materialsciencejournal.orgnih.gov

This is achieved by examining the "second-order perturbation theory analysis of the Fock matrix" within the NBO output. This analysis reveals delocalization interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org The stabilization energy (E(2)) associated with these interactions quantifies their strength. For D-π-A dyes, NBO analysis can highlight the specific orbital interactions that constitute the π-conjugated pathway, confirming the charge transfer path from donor to acceptor and quantifying the hyperconjugative interactions that contribute to molecular stability. nih.gov

Modeling Dye-Surface and Dye-Material Interactions (e.g., with Semiconductor Nanoclusters, Polymers)

Currently, there is a lack of specific scholarly articles that computationally model the interactions of Dye 993 with semiconductor nanoclusters or polymers. While the general principles of dye-surface and dye-polymer interactions are well-established and extensively studied for other compounds, dedicated computational studies for this compound are not present in the available scientific literature. Such studies would typically employ techniques like Density Functional Theory (DFT) or molecular dynamics simulations to elucidate the nature of binding, energy transfer dynamics, and the influence of the material's surface or polymer matrix on the dye's electronic structure and photophysical behavior. The absence of this specific research for this compound means that a detailed, data-driven account of these interactions cannot be provided at this time.

Computational Prediction of Photophysical Parameters (e.g., Lifetime, Relaxation Pathways)

Similar to the modeling of its interactions, there is a scarcity of published research on the computational prediction of the specific photophysical parameters of this compound, such as its excited-state lifetime and detailed relaxation pathways. Although experimental data on its fluorescence quantum yield in the presence of DNA exists, theoretical calculations that predict these values and elucidate the underlying mechanisms are not available in the public domain.

Typically, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the absorption and emission spectra, excited-state lifetimes, and non-radiative decay pathways of fluorescent dyes. Such calculations would provide valuable insights into the intrinsic photophysics of this compound and how they are modulated by its environment. However, without dedicated computational studies on this compound, a quantitative and theoretical discussion of its lifetime and relaxation pathways cannot be constructed.

For context, a patent describing a family of unsymmetrical cyanine (B1664457) dyes, including this compound, provides some experimental quantum yield data in the presence of various forms of DNA.

SubstanceQuantum Yield
ds DNA0.68
poly dA/ poly dT0.68
poly dG/ poly dC0.59
poly dA0.062
poly dT0.054

This data highlights the significant enhancement of fluorescence upon binding to double-stranded DNA, a characteristic feature of intercalating dyes. However, these are experimental values and are not derived from computational predictions.

Information Regarding the Chemical Compound "this compound"

This article provides information on the chemical compound designated as "this compound," based on available scientific literature and database entries. While some general characteristics and applications of this compound have been identified, specific detailed research findings concerning its interactions with various polymeric and inorganic materials, as requested in the outline, are not extensively available in the public domain through the conducted searches.

This compound is characterized as a substituted unsymmetrical cyanine dye. nih.govguidetopharmacology.orgguidetopharmacology.orgrsc.org It is noted for its selected permeability and has been described as being useful in the detection of DNA in electrophoretic gels. nih.govguidetopharmacology.orgguidetopharmacology.orgrsc.org The chemical formula for this compound is C34H42IN5S. guidetopharmacology.orgrsc.org It is reported to be soluble in DMSO. guidetopharmacology.orgrsc.org A patent also references this compound in the context of fluorescent stains for nucleic acids, providing some data on its fluorescence properties in the presence of different nucleic acids.

While one search result mentioned "this compound" in the context of adsorption isotherms and kinetics on CuO nanoparticles, this appeared to be related to photocatalytic degradation of a reactive dye and not specifically focused on the fundamental adsorption mechanisms or integration with the polymeric and inorganic materials specified in the requested outline (biopolymers like alginate and chitosan (B1678972), modified clays (B1170129) like bentonite, or conducting polymers like polyaniline and polypyrrole).

Lack of Specific Data for Requested Sections:

Despite searching for information on this compound's interactions with the materials listed in the provided outline, detailed research findings on the following specific topics were not found:

Dye Adsorption Mechanisms on Various Substrates, including:

Adsorption on Biopolymers (e.g., Alginate, Chitosan)

Adsorption on Modified Clays (e.g., Bentonite)

Adsorption on Conducting Polymers (e.g., Polyaniline, Polypyrrole)

Adsorption Kinetics and Isotherm Models specifically for these interactions

Integration of Dyes into Polymer Matrices, including:

Dye-Modified Conjugated Polymers: Optoelectronic Properties and Functionalization of this compound

Interactions with Polymeric and Inorganic Materials

Integration of Dyes into Polymer Matrices

Electrospun Polymer Composites with Incorporated Dyes

Information regarding the incorporation of Dye 993 into electrospun polymer composites is not available in the examined literature. The primary application of this compound identified is as a stain for nucleic acids, which is outside the scope of creating electrospun composites for functional materials.

Interfacial Interactions in Energy Conversion Systems

Research specifically on this compound's role in interfacial interactions within energy conversion systems, such as solar cells or photocatalytic systems, was not found. The documented properties and applications of this compound are centered on its use as a fluorescent probe for nucleic acids.

Dye Sensitization of Wide Band-Gap Semiconductors (e.g., TiO₂, ZnO)

There is no information in the reviewed literature that describes the use of this compound for the sensitization of wide band-gap semiconductors like TiO₂ or ZnO. The application of sensitizing dyes in these systems typically involves light absorption and electron injection properties relevant to energy conversion, which are not documented characteristics of this compound in the provided search results.

Role of Dye in Charge Separation and Injection at Semiconductor Interfaces

Details concerning the role of this compound in charge separation and injection processes at semiconductor interfaces are not available in the consulted sources. The reported function of this compound relates to its interaction with nucleic acids for fluorescence-based detection, not charge transfer dynamics at semiconductor interfaces.

Development of Dyes for Solid-State Dye-Sensitized Solar Cells (DSSCs)

The development or investigation of this compound for use in solid-state Dye-Sensitized Solar Cells (DSSCs) is not described in the examined literature. The documented research on this compound pertains to its application as a nucleic acid stain, which is distinct from the requirements and characteristics of dyes used in DSSCs.

Advanced Applications and Functional Materials Design

Dyes in Organic Electronics and Semiconductor Materials

Organic dyes and related organic compounds play a significant role in the field of organic electronics and as components in semiconductor materials. Indigo (B80030) and its derivatives, for instance, have been explored for applications in organic electronics mdpi.comjku.atresearchgate.net. Indigo itself is recognized as an ambipolar organic semiconductor, exhibiting a bandgap of 1.7 eV and notable electron and hole mobilities, along with good stability in air mdpi.com. Research has investigated the use of indigoids as organic semiconductors and in organic thin-film transistors jku.atresearchgate.net.

While a specific "Dye 993" is not identified as a standard semiconductor material, the number "993" appears in contexts related to this field. For example, a publication from 2004 discusses squaraine dyes in organic electronics within the Materials Research Bulletin, volume 39, issues 7-8, on pages 993-1003 google.fr. Additionally, a product designated SEMICOSIL® 993 TC is described as a one-part thermal conductivity adhesive used in the semiconductor industry, particularly for thermal interfaces in high-power electronic devices and LEDs teen-yu.com.tw. However, this material is a silicone-based adhesive and not a dye teen-yu.com.tw.

The development of new organic dyes containing cores like indigo is an active area of research aimed at creating materials with tailored spectroscopic and electrochemical properties suitable for organic electronic applications mdpi.comresearchgate.net.

Photochromic Dye Derivatives and Their Material Applications

Photochromism is a phenomenon where a chemical compound undergoes a reversible change in optical properties upon exposure to light tcichemicals.com. This characteristic makes photochromic dyes interesting for various material applications, including light-modulating materials, optical recording media, and functional inks tcichemicals.com.

Derivatives of indigo dyes have been a subject of study regarding their photochromic properties. Publications in the Journal of Molecular Structure, specifically volume 993 (2011), have focused on the theoretical and experimental investigation of the spectroscopic properties and photochromism of indigo dyes and their derivatives beilstein-journals.orgacs.orgresearchgate.net. This suggests that research related to photochromic indigo systems is associated with this volume number.

Micro-encapsulated photochromic dyes are commercially available, demonstrating the practical application of these compounds in creating materials that change color reversibly with exposure to sunlight gobizkorea.com. These materials can be used in promotional products, UV awareness indicators, design, and fashion gobizkorea.com. The microencapsulation process helps to protect the photochromic dyes and improve their stability gobizkorea.com.

Dyes as Photosensitizers in Solar Energy Conversion (Material Science Focus)

Dyes play a crucial role as photosensitizers in dye-sensitized solar cells (DSSCs), a type of photovoltaic device that mimics natural photosynthesis scispace.comrsc.orgrsc.orgdiva-portal.org. In DSSCs, a monolayer of dye molecules is adsorbed onto the surface of a wide bandgap semiconductor, commonly nanocrystalline titanium dioxide (TiO2) scispace.comrsc.orgfu-berlin.debibliotekanauki.plscirp.orginoe.ro. The dye absorbs incident sunlight, and the photoexcited dye injects an electron into the conduction band of the semiconductor, initiating the process of converting light energy into electrical energy rsc.orgfu-berlin.deinoe.ro.

The number "993" appears in several references related to solar energy conversion using dyes. For instance, publications in Philosophical Transactions of the Royal Society A, volume 365, issue 1853, on pages 993-1005 (2007) discuss photovoltaic and photoelectrochemical conversion of solar energy, including the work on DSSCs inoe.roscispace.comsciencepublishinggroup.comaip.org. Another publication in ChemSusChem, volume 6, issue 6, on pages 993-6 (2013) reports on oligocarbazole-based chromophores developed as sensitizers for efficient thin-film DSSCs nih.gov. Additionally, a reference in the Journal of Materials Chemistry C, volume 5, on pages 993-999 (2017), is cited in a review on dye-sensitized solar cells rsc.org.

Dyes in Environmental Remediation (e.g., Photocatalytic Degradation of Pollutants, Adsorbents)

The release of industrial dyes into wastewater poses significant environmental challenges due to their toxicity and persistence iastate.edumdpi.comnih.govsci-hub.senih.gov. Various methods are employed for the remediation of dye-containing wastewater, including photocatalytic degradation and adsorption nih.govrsc.org.

Photocatalytic degradation utilizes semiconductor photocatalysts, such as TiO2 and zinc oxide (ZnO), to break down organic dye molecules in the presence of light nih.govsemanticscholar.orgniscpr.res.inmdpi.comiwaponline.comuvic.ca. This process involves the generation of reactive species that can mineralize the dyes into less harmful substances nih.goviwaponline.com. A study on the photocatalytic degradation of a diazo dye (DB15) with a molecular weight of approximately 993 was conducted in a swirl flow reactor, investigating the kinetics and efficiency of the process mdpi.com. Publications in Oriental Journal of Chemistry, volume 30, issue 3, on pages 993-1007 (2014) and Water Science and Technology, volume 83, issue 5, on pages 993–1004 (2021) discuss the photocatalytic degradation of textile dyes semanticscholar.orgiwaponline.com.

Adsorption is another widely used technique for dye removal, involving the transfer of dye molecules from the liquid phase onto the surface of solid adsorbents rsc.org. Various materials, including activated carbon, metal oxide-based materials, and bio-adsorbents, are explored for their adsorption capabilities rsc.org. Cellulose-based materials and chitosan (B1678972) have shown promise as effective bio-adsorbents for dye removal from wastewater acs.orgnih.govlodz.pl. The number "993" appears in the context of adsorption studies, such as in the R2 value (0.993) indicating the fit of an isotherm model for the adsorption of Alizarin (B75676) Red S on Cynodon dactylon jocpr.com. Publications in International Journal of Biological Macromolecules, volume 188, pages 993-1002 (2021) and Bioresource Technology, volume 106, pages 993–1004 (2009) are examples where "993" appears in the page numbering of studies related to dye removal by adsorption or biological methods mdpi.comnih.gov.

Development of Fluorescent Probes for Material Analysis and Imaging (Non-Biological)

Fluorescent probes are valuable tools for material analysis and imaging, providing insights into material structure, dynamics, and properties through fluorescence spectroscopy and microscopy. While DRAQ5 dye (PubChem CID 9931492) is a fluorescent dye nih.gov, the search results primarily associate its use with biological applications such as staining cells and tissues wikipedia.org. Information specifically linking a compound named "this compound" or the number "993" to the development or application of non-biological fluorescent probes for material analysis and imaging was not found in the conducted searches.

Laser Dyes and Optically Active Materials

Laser dyes are organic dyes used as the active medium in dye lasers, capable of emitting coherent light over a range of wavelengths. Optically active materials can rotate the plane of polarized light. The conducted searches did not yield specific information about a compound named "this compound" or the number "993" in the context of laser dyes or other optically active materials.

Compound Information

Conclusions and Future Research Directions

Summary of Current Understanding and Key Achievements

The primary achievement associated with Dye 993, based on available information, is its successful implementation as a reagent for visualizing DNA separated by gel electrophoresis. glpbio.combjbestech.commdpi.com This application is crucial in numerous research and diagnostic workflows, allowing for the analysis of DNA fragments based on size. As an asymmetric cyanine (B1664457) dye, its function is likely predicated on its ability to intercalate into or bind to the minor groove of double-stranded DNA, leading to a significant increase in fluorescence emission when excited by an appropriate light source. psu.edugmo-qpcr-analysis.info This "light-up" property upon binding to nucleic acids is a key characteristic of many cyanine dyes used in this field. psu.edugmo-qpcr-analysis.info

Identification of Remaining Challenges and Research Gaps

Prospective Avenues for Innovative Dye Design and Application Development

Building upon the foundation of this compound as a DNA-binding asymmetric cyanine dye, future research could explore several innovative avenues. Structural modifications could be investigated to tune its spectral properties, allowing for multicolor DNA labeling or compatibility with different excitation sources. psu.edu Enhancing its affinity and specificity for particular DNA structures or sequences could lead to applications in advanced genomic analysis or diagnostics. psu.edu Improving photostability is a general goal for fluorescent dyes, which would be beneficial for applications requiring prolonged imaging or quantitative analysis. researchgate.net Exploring modifications to enhance cell permeability could expand its utility to live-cell DNA visualization, potentially in specific organelles like mitochondria or the nucleus. researchgate.net Furthermore, investigating its potential in areas beyond basic DNA detection in gels, such as in quantitative PCR researchgate.net or as a component in novel DNA-based sensors, represents a promising direction.

Interdisciplinary Opportunities for Advancing Dye Chemistry

Advancing the understanding and application of dyes like this compound necessitates interdisciplinary collaboration. Chemists can focus on synthesizing novel asymmetric cyanine structures with tailored properties. psu.edu Molecular biologists and geneticists can utilize these dyes in new techniques for studying DNA structure, function, and dynamics. psu.edu Physicists and engineers can contribute to the development of improved instrumentation for excitation and detection of these dyes, potentially leading to higher sensitivity or faster imaging techniques. researchgate.net Materials scientists could explore incorporating this compound or its derivatives into novel materials for DNA sensing or separation. Collaboration between these disciplines is crucial for translating fundamental knowledge of dye chemistry into practical applications in research, diagnostics, and potentially therapeutics. mdpi.compsu.edu

Q & A

Q. How to structure a research report to highlight this compound's novel contributions?

  • Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) with emphasis on raw data appendices and processed data visualization (e.g., Arrhenius plots for thermal stability). Use precise terminology (e.g., "photocatalytic efficiency" over vague terms like "better performance") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.